molecular formula C12H16FNS B15269558 N-(2-fluoro-5-methylphenyl)thian-4-amine

N-(2-fluoro-5-methylphenyl)thian-4-amine

Cat. No.: B15269558
M. Wt: 225.33 g/mol
InChI Key: KFXJIPCXGUMXSD-UHFFFAOYSA-N
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Description

N-(2-Fluoro-5-methylphenyl)thian-4-amine is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring (C₄H₉NS) substituted with an amine group at the 4-position. The phenyl ring attached to the amine is further functionalized with a fluorine atom at the 2-position and a methyl group at the 5-position. Its synthesis likely involves nucleophilic substitution or coupling reactions between a thian-4-amine derivative and a substituted phenyl halide, similar to methods described for structurally related compounds .

Properties

Molecular Formula

C12H16FNS

Molecular Weight

225.33 g/mol

IUPAC Name

N-(2-fluoro-5-methylphenyl)thian-4-amine

InChI

InChI=1S/C12H16FNS/c1-9-2-3-11(13)12(8-9)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

KFXJIPCXGUMXSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC2CCSCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-methylphenyl)thian-4-amine typically involves the reaction of 2-fluoro-5-methylphenylamine with thian-4-amine under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-methylphenyl)thian-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-fluoro-5-methylphenyl)thian-4-one, while reduction may produce this compound derivatives with additional hydrogen atoms .

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)thian-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Analysis of this compound and Analogues

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound Thiane C₁₁H₁₂FNS ~209.3* 2-F, 5-CH₃ on phenyl Drug intermediates, kinase inhibitors
N-(3-Bromo-4-fluorophenyl)thian-4-amine Thiane C₁₁H₁₃BrFNS 290.20 3-Br, 4-F on phenyl API intermediate
Compound 3d Ethenesulfonamide C₂₈H₃₂FNO₆S 640.1 (M+Na⁺) Dihydroartemisinin side chain Antimalarial/anticancer agents
5-(4-Fluoro-2-methylphenyl)-N-methylthiazol-2-amine Thiazole C₁₁H₁₁FN₂S 222.28 4-F, 2-CH₃ on phenyl; N-CH₃ Kinase inhibitors
ABT-869 Urea-indazole C₂₁H₁₈FN₅O 375.40 2-F, 5-CH₃ on phenyl; indazole core Anticancer (tyrosine kinase inhibition)

*Calculated based on structural formula.

Research Findings and Trends

  • Substituent Effects : Fluorine and methyl groups enhance metabolic stability and binding affinity in kinase inhibitors (e.g., ABT-869) .
  • Heterocycle Impact : Thiane and thiazole cores influence solubility and conformational flexibility. Thiane derivatives may offer improved bioavailability compared to bulkier scaffolds .
  • Synthetic Challenges : Bromo-fluoro derivatives (e.g., ) require precise halogenation steps, while ethenesulfonamides () involve multi-step coupling reactions.

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